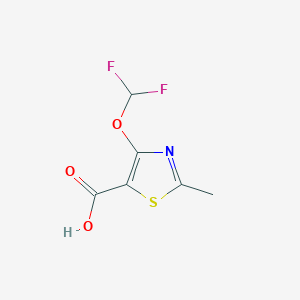

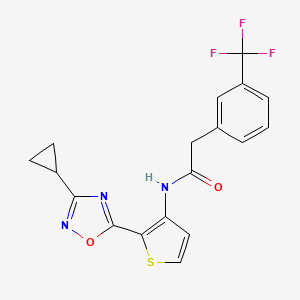

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

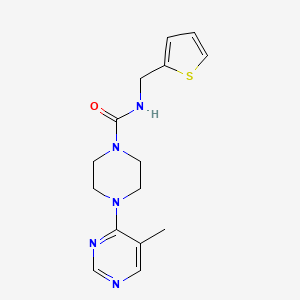

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (DFMTA) is a carboxylic acid derivative of 2-methylthiazole, a heterocyclic aromatic compound found in a variety of natural products. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and biochemistry. DFMTA has been used as a starting material for the synthesis of several compounds, such as sulfonamides, thiadiazoles, and thiazolones. In addition, it has been used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in the synthesis of polymers.

Applications De Recherche Scientifique

Idiopathic Pulmonary Fibrosis (IPF) Therapy

DGM has shown promise in mitigating idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by inflammation and excessive extracellular matrix deposition. Researchers have found that DGM inhibits epithelial–mesenchymal transformation (EMT) induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells. By reducing the expression of proteins like α-SMA, vimentin, and collagen I, and increasing E-cadherin expression, DGM attenuates fibrosis. In rat models, DGM treatment improved lung function, reduced inflammation, and decreased collagen deposition .

Antifungal Properties

DGM exhibits antifungal activity against various pathogens. Studies have explored its potential as a novel antifungal agent, particularly against Candida albicans and other fungal species. Its unique chemical structure contributes to its efficacy in inhibiting fungal growth .

Synthetic Intermediate for Roflumilast

DGM serves as a crucial synthetic intermediate in the production of roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of roflumilast involves DGM as a key building block .

Propriétés

IUPAC Name |

4-(difluoromethoxy)-2-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c1-2-9-4(12-6(7)8)3(13-2)5(10)11/h6H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLHUMOBYBIMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)

![(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2721657.png)

![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2721667.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide](/img/structure/B2721670.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2721673.png)